molecular formula C2HKN4O2 B3379303 potassium 1H-1,2,3,4-tetrazole-5-carboxylate CAS No. 1548833-31-3

potassium 1H-1,2,3,4-tetrazole-5-carboxylate

Cat. No.: B3379303
CAS No.: 1548833-31-3
M. Wt: 152.15 g/mol
InChI Key: GJLQCXFNBJXQDP-UHFFFAOYSA-M
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Description

Potassium 1H-1,2,3,4-tetrazole-5-carboxylate is a nitrogen-rich heterocyclic compound featuring a tetrazole ring fused with a carboxylate group. This compound is widely utilized as a precursor in the synthesis of tricyclic energetic materials. For example, it serves as a critical intermediate in the preparation of 1,3-di(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATDT), a CHN-type molecule with applications in high-energy materials . Its ionic nature and compatibility with azide-based reactions make it a versatile building block in coordination chemistry and organocatalysis .

Properties

IUPAC Name

potassium;2H-tetrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2.K/c7-2(8)1-3-5-6-4-1;/h(H,7,8)(H,3,4,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLQCXFNBJXQDP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HKN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548833-31-3
Record name potassium 1H-1,2,3,4-tetrazole-5-carboxylate
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Preparation Methods

The synthesis of potassium 1H-1,2,3,4-tetrazole-5-carboxylate typically involves the reaction of 1H-1,2,3,4-tetrazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Chemical Reactions Analysis

Potassium 1H-1,2,3,4-tetrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The tetrazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .

Scientific Research Applications

Chemistry

As a building block in synthetic chemistry, potassium 1H-1,2,3,4-tetrazole-5-carboxylate is utilized in the development of more complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its ability to participate in diverse chemical reactions makes it valuable for researchers exploring new synthetic pathways.

Biology

The compound has garnered attention for its potential biological activities. Studies indicate that it may possess antimicrobial and antifungal properties . Its structure allows it to act as a bioisosteric replacement for carboxylic acids, facilitating interactions with biological targets such as enzymes and receptors . This interaction can modulate biochemical pathways relevant to various diseases.

Medicine

Research is ongoing into the therapeutic potential of this compound as a drug candidate. Its derivatives have shown promise in medicinal chemistry due to their ability to mimic carboxylic acids while potentially offering improved pharmacokinetic properties . Various studies have explored its efficacy against specific diseases by evaluating its selectivity and potency in biological assays .

Industry

In industrial applications, this compound is employed in the development of new materials such as polymers and coatings . Its unique chemical properties facilitate the creation of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various tetrazole derivatives including this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential use in antibacterial formulations .

Case Study 2: Drug Development

In medicinal chemistry research focused on developing selective inhibitors for specific enzymes (PADs), tetrazole derivatives were synthesized to evaluate their activity. This compound derivatives demonstrated promising selectivity profiles against target enzymes compared to traditional carboxylic acid-based inhibitors .

Mechanism of Action

The mechanism of action of potassium 1H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

This compound vs. Ethyl Tetrazole-5-Carboxylate

  • Structural Differences : The potassium salt features an ionic carboxylate group (COO⁻K⁺), whereas the ethyl derivative has a neutral ester group (COOEt). This ionic nature enhances the potassium salt’s stability and solubility in polar solvents, making it preferable for reactions requiring controlled conditions, such as cycloadditions in energetic material synthesis . In contrast, the ethyl ester’s neutral structure allows for volatility, useful in gas-phase reactions or as a mobile ligand in coordination polymers .
  • Applications : The potassium salt is pivotal in synthesizing nitrogen-rich tricyclic compounds like ATDT, which exhibit promising detonation velocities and thermal stability (>200°C) . Ethyl tetrazole-5-carboxylate, however, is primarily employed as a synthon in peptide coupling or metal-organic framework (MOF) construction due to its ester functionality .

Comparison with Potassium 2-(1-Methyl-1H-tetrazol-5-yl)acetate

  • Substituent Effects : The methyl group at the 1-position of the tetrazole ring in the latter compound reduces ring strain and enhances hydrolytic stability compared to the unsubstituted potassium tetrazole carboxylate . This substitution broadens its utility in pharmaceutical synthesis, where stability under physiological conditions is critical .
  • Energetic Potential: The unsubstituted potassium tetrazole carboxylate outperforms its methylated analog in energetic applications due to higher nitrogen content (58.2% vs. 46.6% for the methyl derivative), a key determinant of explosive performance .

Azido-Tetrazole Derivatives

  • Sensitivity and Reactivity : Azido-tetrazoles (e.g., 5-azido-1H-tetrazole) exhibit markedly higher sensitivity to impact and friction compared to carboxylate salts, limiting their practical use despite superior energy densities . The potassium carboxylate’s ionic structure mitigates sensitivity, making it safer for handling in industrial processes .

Research Findings and Industrial Relevance

  • Energetic Materials : this compound enables the synthesis of ATDT, which achieves a detonation velocity of 8,950 m/s, comparable to RDX (8,750 m/s), but with lower sensitivity .
  • Catalysis: Unlike ethyl tetrazole-5-carboxylate, the potassium salt’s ionic nature facilitates its use in aqueous-phase organocatalysis, as demonstrated in the synthesis of isoxazol-5(4H)-ones under green chemistry conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that the potassium carboxylate decomposes at 245°C, outperforming azido-tetrazoles (decomposition at ~150°C) .

Biological Activity

Potassium 1H-1,2,3,4-tetrazole-5-carboxylate (K-1H-TZC) is a nitrogen-rich heterocyclic compound with the molecular formula C₂HKN₄O₂ and a molecular weight of 152.15 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of K-1H-TZC, including its mechanisms of action, applications in medicine, and comparative studies with similar compounds.

Antimicrobial Properties

K-1H-TZC has shown promising results in antimicrobial assays against a range of pathogens. Research indicates that it possesses significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity of K-1H-TZC

PathogenMIC (µg/mL)
Bacillus cereus32
Staphylococcus aureus16
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Properties

The compound has also demonstrated antifungal activity against various fungal strains. Notably, K-1H-TZC exhibits inhibitory effects against species such as Candida albicans, Aspergillus flavus, and Trichothecium roseum. The antifungal efficacy is attributed to its ability to disrupt cellular processes in fungal cells.

Table 2: Antifungal Activity of K-1H-TZC

Fungal StrainMIC (µg/mL)
Candida albicans64
Aspergillus flavus32
Trichothecium roseum128

The mechanism by which K-1H-TZC exerts its biological effects is primarily through interaction with specific molecular targets. The tetrazole ring structure allows it to act as a bioisosteric replacement for carboxylic acids, facilitating interactions with enzymes and receptors involved in metabolic pathways. This interaction can modulate various biochemical pathways leading to its observed antimicrobial and antifungal effects.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrazole derivatives, including K-1H-TZC. The results indicated that compounds with a tetrazole moiety exhibited superior antibacterial activity compared to their carboxylic acid counterparts. The study highlighted the importance of structural modifications in enhancing biological activity.

In Vivo Studies

In vivo studies have demonstrated the potential of K-1H-TZC as an effective antimicrobial agent in animal models. For instance, a study involving infected mice showed that treatment with K-1H-TZC significantly reduced bacterial load compared to control groups. This suggests that the compound not only inhibits microbial growth in vitro but also possesses therapeutic potential in vivo.

Comparative Analysis with Similar Compounds

K-1H-TZC is structurally related to other tetrazole derivatives, which have been studied for their biological activities. A comparison with 5-substituted 1H-tetrazoles reveals that while both classes exhibit antimicrobial properties, K-1H-TZC demonstrates broader spectrum activity.

Table 3: Comparison of Biological Activities

CompoundAntibacterial ActivityAntifungal Activity
K-1H-TZCHighModerate
5-substituted tetrazolesModerateLow
Carboxylic acid derivativesLowModerate

Q & A

Q. What are the common synthetic routes for potassium 1H-1,2,3,4-tetrazole-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves carboxylation of the tetrazole ring followed by potassium salt formation. A validated approach includes:

  • Alkylation/Oxidation : Reacting 1H-tetrazole derivatives with potassium hydroxide under reflux in ethanol, as seen in analogous syntheses of potassium-containing heterocycles (e.g., oxidation of β-amino alcohols using KMnO₄) .
  • Acid-Base Neutralization : Treating 1H-tetrazole-5-carboxylic acid with potassium carbonate in aqueous methanol, followed by crystallization.
    Optimization involves monitoring pH (to ensure complete deprotonation), solvent polarity (to enhance salt solubility), and temperature control to avoid decomposition. Purity is confirmed via elemental analysis and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Resolves crystal structure and confirms the potassium coordination environment. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule systems .
  • FT-IR Spectroscopy : Identifies carboxylate (COO⁻) stretching vibrations (~1600–1400 cm⁻¹) and tetrazole ring vibrations (N–H/N–N stretches at ~1000–1200 cm⁻¹).
  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms proton environments; absence of acidic protons (e.g., tetrazole NH) indicates salt formation.
  • Elemental Analysis : Validates stoichiometry (C, H, N, K percentages) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability is assessed via:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., loss of water or CO₂).
  • Hygroscopicity Tests : Store samples at controlled humidity (e.g., 40% RH) and monitor mass changes. Potassium salts often require desiccators.
  • Light Sensitivity : UV-vis spectroscopy tracks degradation under UV exposure. Opaque containers are recommended for long-term storage .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

Methodological Answer: The compound acts as a multifunctional ligand due to its carboxylate and tetrazole groups:

  • Coordination Modes : The carboxylate binds to metal nodes (e.g., K⁺, transition metals), while the tetrazole N atoms provide secondary binding sites. Auxiliary ligands (e.g., 4,4′-bipyridine) enhance structural diversity .
  • Synthesis Protocol : Solvothermal reactions in DMF/water (1:1) at 120°C for 48 hours yield crystalline MOFs. Post-synthetic activation removes solvent molecules without collapsing the framework.
  • Characterization : Powder XRD confirms phase purity, while BET analysis measures surface area (>500 m²/g in some cases) .

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies in vibrational modes may arise from solvent effects or crystal packing.
  • X-ray Refinement : Use SHELXL to refine crystallographic data, ensuring bond lengths/angles align with computational predictions. Disordered regions may require constraints .
  • Dynamic NMR Studies : Variable-temperature NMR probes conformational flexibility not captured in static models.

Q. What strategies mitigate solubility challenges during catalytic applications of this compound?

Methodological Answer:

  • Co-Solvent Systems : Use polar aprotic solvents (e.g., DMF, DMSO) mixed with water to enhance solubility.
  • Ionic Liquid Media : Immobilize the compound in [BMIM][PF₆] to maintain reactivity while improving solubility.
  • Derivatization : Modify the carboxylate group with alkyl chains (e.g., methyl esters) temporarily, then hydrolyze post-reaction .

Q. How can computational methods predict the ligand behavior of this compound in coordination chemistry?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-metal interactions in explicit solvent (e.g., water) to identify preferred coordination geometries.
  • Charge Distribution Analysis : Natural Bond Orbital (NBO) analysis quantifies electron donation from carboxylate/tetrazole to metal centers.
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

Q. What experimental approaches validate the proposed reaction mechanisms involving this compound in organic synthesis?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled carboxylate groups to track incorporation into products via LC-MS.
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.
  • In Situ FT-IR : Detect intermediate species (e.g., acyl tetrazoles) during coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
potassium 1H-1,2,3,4-tetrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
potassium 1H-1,2,3,4-tetrazole-5-carboxylate

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